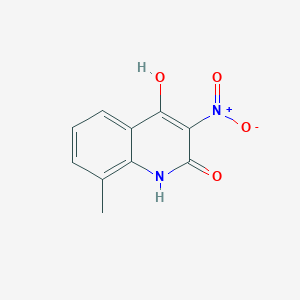

4-Hydroxy-8-methyl-3-nitrocarbostyril

Descripción

4-Hydroxy-8-methyl-3-nitrocarbostyril is a carbostyril derivative, characterized by a bicyclic quinolin-2(1H)-one core structure. Its substituents include a hydroxyl group at position 4, a nitro group at position 3, and a methyl group at position 8 (Figure 1). This compound was first disclosed in a 1977 patent by Beecham Group Limited as part of a drug combination for preventing asthma, hay fever, and rhinitis .

Propiedades

Fórmula molecular |

C10H8N2O4 |

|---|---|

Peso molecular |

220.18 g/mol |

Nombre IUPAC |

4-hydroxy-8-methyl-3-nitro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8N2O4/c1-5-3-2-4-6-7(5)11-10(14)8(9(6)13)12(15)16/h2-4H,1H3,(H2,11,13,14) |

Clave InChI |

QKVRYPMJNCQYGL-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC=C1)C(=C(C(=O)N2)[N+](=O)[O-])O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Variations

The table below summarizes substituent positions and types for key analogs:

| Compound Name | Substituent Positions | Core Structure Modifications |

|---|---|---|

| 4-Hydroxy-8-methyl-3-nitrocarbostyril | 3-nitro, 4-hydroxy, 8-methyl | Methyl at position 8 |

| 6,7-Dimethyl-4-hydroxy-3-nitrocarbostyril | 3-nitro, 4-hydroxy, 6-methyl, 7-methyl | Methyl groups at positions 6 and 7 |

| 7,8-Dimethyl-4-hydroxy-3-nitrocarbostyril | 3-nitro, 4-hydroxy, 7-methyl, 8-methyl | Methyl groups at positions 7 and 8 |

| 6-Ethyl-4-hydroxy-3-nitrocarbostyril | 3-nitro, 4-hydroxy, 6-ethyl | Ethyl group at position 6 |

| 4-Hydroxy-1,6,7-trimethyl-3-nitrocarbostyril | 3-nitro, 4-hydroxy, 1-methyl, 6-methyl, 7-methyl | Methyl groups at positions 1, 6, and 7 |

Pharmacological Implications

- Substituent Position Effects: Methyl at Position 8: In 4-hydroxy-8-methyl-3-nitrocarbostyril, the methyl group at position 8 may reduce steric hindrance compared to analogs with substituents at positions 6 or 7 (e.g., 6,7-dimethyl derivatives). This could enhance binding to biological targets by minimizing nonproductive interactions. Ethyl vs. Multi-Substituted Derivatives: Compounds like 4-hydroxy-1,6,7-trimethyl-3-nitrocarbostyril demonstrate that additional methyl groups (e.g., at position 1) may affect ring conformation or pharmacokinetic properties, such as hepatic clearance.

Electronic Effects : The nitro group at position 3 (a strong electron-withdrawing group) and the hydroxyl group at position 4 (electron-donating) create a polarized electronic environment. This combination is conserved across all analogs, suggesting a shared mechanism of action, possibly involving interaction with enzymes or receptors via dipole interactions or hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.